molecular formula C12H22N2O3 B3123867 Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate CAS No. 313238-53-8

Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Cat. No. B3123867
CAS RN: 313238-53-8
M. Wt: 242.31 g/mol
InChI Key: NXIZCOXUZZYOOJ-UHFFFAOYSA-N
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Description

“Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate” is a complex organic compound . It is an amine organocatalyst based on bispidine and is used in various syntheses such as the asymmetric Michael addition of ketones to nitroolefins .


Synthesis Analysis

This compound is used as an amine organocatalyst based on bispidine in various syntheses, including the asymmetric Michael addition of ketones to nitroolefins .


Molecular Structure Analysis

The molecular formula of this compound is C12H22N2O2 . The InChI code is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)8-13-7-9/h9-10,13H,4-8H2,1-3H3 .


Chemical Reactions Analysis

As an amine organocatalyst, this compound is used in various syntheses . One of the key reactions it is involved in is the asymmetric Michael addition of ketones to nitroolefins .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.32 . It is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Transformations

  • Transformation Studies : One study explored the transformations of related diazabicyclo compounds, providing insights into the synthesis processes and potential modifications of Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (Nikit-skaya & Yakhontov, 1970).

Chemical Properties and Applications

  • Route to Chiral Compounds : Research has shown a flexible route to chiral bi- and tricyclic 9-oxabispidines using a related compound as an intermediate. This indicates potential applications in stereoselective synthesis (Breuning et al., 2009).
  • Formation of Diazabicyclo Derivatives : Another study discusses the heating of similar diazabicyclo compounds to form derivatives, which could imply similar reactions and applications for Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (Kuznetsov et al., 2014).

Structural and Conformational Studies

  • Conformational Analysis : Studies on similar compounds have provided detailed information on their structure and conformation, which is crucial for understanding how Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate might behave in different environments (Fernández et al., 1992).

Potential Pharmacological Uses

  • Biological Activity Study : Although direct pharmacological applications of Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate were not found, research on related compounds indicates a potential for exploring biological activities and applications in medicine (Malmakova et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-8-4-13-5-9(7-14)10(8)15/h8-10,13,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIZCOXUZZYOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC(C1)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 2
Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 3
Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 4
Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
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Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

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